Product packaging for Bromoethane-1,2,2-D3(Cat. No.:)

Bromoethane-1,2,2-D3

Cat. No.: B13746289
M. Wt: 111.98 g/mol
InChI Key: RDHPKYGYEGBMSE-FUDHJZNOSA-N
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Description

Bromoethane-1,2,2-D3 is a deuterated chemical compound with the CAS Registry Number 23705-69-3 . Its molecular formula is C2H2BrD3, and it has a molecular weight of 111.98 g/mol . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic, therapeutic, or any other personal uses. Disclaimer and Important Notice: The information provided here is based on a very limited data source. Specific details on the compound's applications, research value, mechanism of action, spectral data, and handling or storage conditions (beyond a general storage temperature of 0-6°C) are not available in the current search results . Researchers are strongly advised to consult comprehensive, specialized chemical databases and primary scientific literature for detailed properties and safe handling procedures before using this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5Br B13746289 Bromoethane-1,2,2-D3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H5Br

Molecular Weight

111.98 g/mol

IUPAC Name

1-bromo-1,2,2-trideuterioethane

InChI

InChI=1S/C2H5Br/c1-2-3/h2H2,1H3/i1D2,2D

InChI Key

RDHPKYGYEGBMSE-FUDHJZNOSA-N

Isomeric SMILES

[2H]C([2H])C([2H])Br

Canonical SMILES

CCBr

Origin of Product

United States

Synthetic Methodologies for Deuterated Bromoethanes

Strategies for Site-Specific Deuterium (B1214612) Incorporation in Bromoethane (B45996) Frameworks

The introduction of deuterium at specific sites within the bromoethane molecule is crucial for its application in mechanistic studies and as an isotopic tracer. Various strategies have been developed to achieve this site-selectivity.

Catalytic Deuterium Exchange Reactions

Catalytic deuterium exchange represents a versatile method for incorporating deuterium into organic molecules. This approach often involves the use of a catalyst to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂). For instance, heterogeneous catalysts like palladium on carbon (Pd/C) in the presence of D₂O can be employed for the chemo- and regioselective hydrogen-deuterium (H-D) exchange of various organic compounds. researchgate.net The efficiency and selectivity of these reactions are influenced by factors such as the choice of catalyst, solvent, temperature, and the specific substrate. While this method is powerful, achieving site-selectivity in a molecule like bromoethane can be challenging due to the similar reactivity of the different C-H bonds.

Reduction of Halogenated Precursors with Deuterium Sources

A common and effective strategy for site-specific deuteration involves the reduction of a halogenated precursor using a deuterium-donating reagent. This method allows for the precise placement of deuterium atoms by first introducing a halogen at the desired position, which is then substituted by a deuterium atom.

A frequently used method involves the use of tri-n-butyltin deuteride (B1239839) ((n-Bu)₃SnD) as the deuterium source. The reaction is typically initiated by a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), and proceeds via a radical mechanism. libretexts.org The halogen atom is abstracted by the tri-n-butyltin radical, forming an alkyl radical, which then abstracts a deuterium atom from (n-Bu)₃SnD to yield the deuterated product. The strength of the carbon-halogen bond and the stability of the resulting radical intermediate are key factors influencing the reaction's success.

Table 1: Comparison of Bond Dissociation Enthalpies

BondBond Dissociation Enthalpy (kJ/mol)
C-H~413
C-D~421
C-Cl~339
C-Br~285
C-I~213

This table illustrates the relative strengths of various bonds, which is a critical consideration in designing synthetic strategies involving bond cleavage.

Another approach is the reduction of carbonyl compounds. For example, a deuterated aldehyde can be reduced to a deuterated alcohol using a deuteride source like lithium aluminum deuteride (LiAlD₄). The resulting deuterated alcohol can then be converted to the corresponding deuterated bromoalkane.

Grignard Reagent Based Deuteration Approaches

Grignard reagents offer a powerful tool for introducing deuterium into a molecule. masterorganicchemistry.com This method involves the formation of an organomagnesium halide (Grignard reagent) from an alkyl or aryl halide, followed by quenching with a deuterium source. masterorganicchemistry.comgoogle.com

The general scheme for this process is:

Formation of the Grignard Reagent: R-X + Mg → R-MgX (where R is an alkyl or aryl group and X is a halogen).

Deuteration: R-MgX + D₂O → R-D + Mg(OD)X.

This method is particularly useful for introducing deuterium at the position formerly occupied by the halogen. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent premature quenching of the highly reactive Grignard reagent by protic solvents. alfredstate.edu The choice of the deuterium source is critical, with D₂O being a common and readily available option. masterorganicchemistry.com The success of this method depends on the efficient formation of the Grignard reagent and the complete exclusion of moisture until the deuteration step.

For example, the synthesis of a deuterated alkane can be achieved by first preparing the Grignard reagent from the corresponding alkyl halide and then reacting it with a deuterated acid like D₂O. masterorganicchemistry.com This approach has been utilized in the synthesis of various deuterated compounds, including those with high specific activity for receptor studies. nih.gov

Multi-Step Synthetic Pathways for Bromoethane-1,2,2-D3

The synthesis of this compound, a molecule with a specific deuteration pattern, necessitates a multi-step approach to ensure the precise placement of the three deuterium atoms. chemicalbook.com

Precursor Selection and Derivatization

The selection of an appropriate starting material is a critical first step in a multi-step synthesis. youtube.com For this compound, a logical precursor would be a molecule that already contains some of the required structural features or can be readily modified to incorporate them. One potential starting material is Ethane-1,2-D2. chemicalbook.com

A plausible synthetic route starting from a non-deuterated precursor could involve the following key transformations:

Introduction of a functional group: Starting with a simple, readily available molecule, a functional group is introduced to allow for subsequent reactions. For example, starting with bromoethene, a series of lithiation and electrophilic trapping steps can be performed. researchgate.net

Site-selective deuteration: Utilizing the strategies discussed in section 2.1, deuterium atoms are introduced at the desired positions. This might involve the reduction of a carbonyl group or the quenching of a Grignard reagent.

Conversion to the final product: The functional group is then converted to a bromine atom to yield this compound.

A specific example of a multi-step synthesis of a deuterated bromoalkane is the preparation of [2H4]-2-bromoethanol from 2-benzyloxyacetic acid. iaea.org Although this yields a different deuterated compound, the principles of precursor selection and multi-step functional group transformations are illustrative.

Reaction Optimization for Deuterium Yield and Isotopic Purity

Key Optimization Parameters:

Reagent Purity: Using highly pure starting materials and reagents is essential to avoid side reactions and the introduction of unwanted isotopes. For deuteration reactions, the isotopic purity of the deuterium source (e.g., D₂O, LiAlD₄) is critical.

Reaction Conditions: Temperature, reaction time, and the choice of solvent can significantly impact the yield and selectivity of a reaction. For example, in Grignard reagent formation, maintaining anhydrous conditions is paramount. For catalytic exchange reactions, catalyst loading and reaction temperature are key variables.

Purification Techniques: After each step, the product must be carefully purified to remove byproducts and unreacted starting materials. Techniques such as fractional distillation, chromatography, and recrystallization are commonly employed. The effectiveness of purification directly impacts the purity of the subsequent reaction's starting material.

Analytical Monitoring: Throughout the synthesis, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to monitor the progress of reactions and to determine the isotopic purity of the products. ¹H NMR can be used to track the disappearance of proton signals at the sites of deuteration, while ²H NMR can confirm the presence and location of deuterium. Mass spectrometry allows for the determination of the molecular weight of the product, confirming the number of deuterium atoms incorporated. unc.edu

Table 2: Research Findings on Reaction Optimization

Reaction TypeKey Optimization ParameterTypical Range/ValueExpected Outcome
Catalytic DeuterationCatalyst Loading (e.g., PtO₂)5–10% by weightMaximizes reaction rate without excessive cost.
Temperature100°C for 48–72 hoursDrives the reaction to completion.
Grignard ReactionSolventAnhydrous ether or THFEnsures stability of the Grignard reagent.
Deuterium Source>99 atom % D₂OHigh isotopic purity of the final product.
Reduction with LiAlD₄SolventDry etherPrevents decomposition of the reducing agent.
Temperature-78°C to room temperatureControls the reactivity of the reducing agent.

This table summarizes typical optimization parameters for key reactions involved in the synthesis of deuterated compounds, based on established research findings.

By carefully selecting precursors, designing a logical sequence of reactions, and optimizing each step for both chemical and isotopic yield, it is possible to synthesize this compound with the high purity required for its intended applications.

Purification and Analytical Assessment of Isotopic Enrichment

Chromatographic Separation Techniques for Deuterated Compounds

Chromatography is a cornerstone technique for the purification and analysis of deuterated compounds. The choice of chromatographic method depends on the volatility and polarity of the compound. For volatile compounds like bromoethane, gas chromatography (GC) is often the method of choice. researchgate.net

Gas Chromatography (GC):

GC is a powerful technique for separating volatile organic compounds. In the context of deuterated bromoethanes, GC can be used to separate this compound from its non-deuterated and partially deuterated counterparts. The separation is typically achieved based on the slight differences in boiling points and interactions with the stationary phase.

A common stationary phase for the separation of halogenated hydrocarbons is 100% dimethyl polysiloxane. researchgate.net The selection of the column dimensions (length, internal diameter, and film thickness) is crucial for achieving optimal separation. For instance, a column with dimensions of 30 m × 0.53 mm and a film thickness of 5.0 μm has been successfully used for the separation of bromoethane. researchgate.net

High-Performance Liquid Chromatography (HPLC):

While GC is suitable for volatile compounds, HPLC can be employed for less volatile deuterated compounds or when derivatization is necessary for detection. researchgate.net For bromoethane analysis, pre-column derivatization with a suitable agent can enhance its detectability by UV or fluorescence detectors. For example, derivatization with sodium phenoxide has been used to quantify bromoethane impurities. researchgate.net The chromatographic separation can be performed on a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724). researchgate.net

Table 1: Exemplary Chromatographic Conditions for Bromoethane Analysis

ParameterGas Chromatography (GC) researchgate.netHigh-Performance Liquid Chromatography (HPLC) researchgate.net
Column DB-1 (100% dimethyl polysiloxane)Shim-pack C18
Dimensions 30 m × 0.53 mm, 5.0 μm film thickness250 × 4.6 mm ID × 5 μm
Mobile Phase -Gradient of 0.01 M sodium dihydrogen orthophosphate (A) and acetonitrile (B)
Flow Rate -1.5 mL min⁻¹
Detector Mass Spectrometer (MS)UV Detector (218 nm)
Injection Volume -30 μL
Column Temperature -25 °C

Quantitative Determination of Deuterium Content and Isotopic Purity

After purification, it is essential to accurately determine the level of deuterium incorporation and the isotopic purity of this compound. Several analytical techniques are employed for this purpose, with mass spectrometry and nuclear magnetic resonance spectroscopy being the most prominent. rsc.orgrsc.org

Mass Spectrometry (MS):

Mass spectrometry is a highly sensitive technique for determining the isotopic composition of a molecule. nih.gov By analyzing the mass-to-charge ratio of the ions, one can distinguish between molecules with different numbers of deuterium atoms. High-resolution mass spectrometry (HRMS) is particularly valuable as it can resolve ions with very similar masses, allowing for accurate determination of isotopic purity. nih.govresearchgate.net

Electrospray ionization (ESI) is a soft ionization technique often coupled with HRMS for the analysis of deuterated compounds. nih.govresearchgate.net The isotopic purity is calculated based on the relative abundance of the H/D isotopolog ions. nih.gov For volatile compounds like bromoethane, GC-MS is a common approach where the gas chromatograph separates the components of the sample before they are introduced into the mass spectrometer. unc.edu The use of stable isotopically labeled analogs as internal standards in an isotope dilution technique can further enhance the accuracy of quantitative analysis. a2gov.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is another indispensable tool for the characterization of deuterated compounds. rsc.orgrsc.org While ¹H NMR can be used to observe the disappearance of proton signals at the sites of deuteration, ²H (Deuterium) NMR directly observes the deuterium nuclei, providing unambiguous evidence of deuteration. sigmaaldrich.com

Furthermore, ¹³C NMR spectroscopy can also be used to quantify the degree of deuterium labeling. nih.gov The presence of deuterium atoms causes a characteristic isotopic shift in the resonance of the adjacent ¹³C nucleus. By decoupling both proton and deuterium nuclei, it is possible to resolve the ¹³C signals of different isotopologues and accurately quantify their relative abundance. nih.gov Two-dimensional NMR techniques, such as ¹H-¹³C correlation spectroscopy with ²H decoupling, can provide detailed information about the position and stereochemistry of deuterium labeling. cdnsciencepub.com

Table 2: Analytical Techniques for Isotopic Purity Assessment

TechniquePrincipleInformation Obtained
Mass Spectrometry (MS) Separation of ions based on mass-to-charge ratio. nih.govDetermination of isotopic distribution and purity by analyzing the relative abundance of different isotopologues. rsc.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Detection of nuclear spin transitions in a magnetic field. capes.gov.brConfirmation of deuteration sites, structural integrity, and relative isotopic purity. rsc.orgrsc.org

The combination of chromatographic purification and subsequent analysis by MS and NMR ensures the high quality and isotopic integrity of this compound, which is crucial for its intended applications in scientific research. rsc.org

Mechanistic Investigations Utilizing Bromoethane 1,2,2 D3 As an Isotopic Probe

Elucidation of Reaction Mechanisms Through Kinetic Isotope Effects (KIEs)

The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. By measuring the ratio of the rate constant of the non-deuterated compound (kH) to that of the deuterated compound (kD), valuable information about the rate-determining step of a reaction can be obtained.

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. cdc.gov The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, meaning it is stronger and requires more energy to break. u-szeged.hu Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving C-H bond cleavage, resulting in a "normal" primary KIE where kH/kD > 1. hku.hk

For reactions involving Bromoethane-1,2,2-D3, a primary KIE would be expected in processes where a C-D bond at either the C1 or C2 position is cleaved in the slow step. A prominent example is the E2 (bimolecular elimination) reaction. In an E2 reaction, a base abstracts a proton from a carbon atom beta to the leaving group, in concert with the departure of the leaving group to form a double bond.

For this compound, two E2 pathways are possible:

Abstraction of the hydrogen from C1 (the α-carbon).

Abstraction of a deuterium (B1214612) from C2 (the β-carbon).

When a strong base removes a deuterium from the C2 position, a significant primary KIE is observed. Studies on similar deuterated bromoalkanes have shown kH/kD values as high as 6.7 for E2 eliminations, confirming that the β-C-H/D bond is indeed broken in the rate-determining step. u-szeged.hu The magnitude of the KIE can provide further details; values between 6 and 8 suggest a transition state where the hydrogen/deuterium is symmetrically shared between the carbon and the incoming base. rsc.org

Table 1: Representative Primary Kinetic Isotope Effects in Elimination Reactions
Substrate SystemReaction TypeObserved kH/kDInterpretation
CH₃CH₂CH₂Br vs. CH₃CD₂CH₂BrE2 Elimination (NaOEt/EtOH)6.7 u-szeged.huC-H/D bond cleavage is part of the rate-determining step. u-szeged.hu
Acetone vs. Acetone-d6Enolate Formation (Base-catalyzed)~7 hku.hkProton/deuteron (B1233211) removal is the slow step. hku.hk

Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. cdc.govsigmaaldrich.com These effects are typically much smaller than primary KIEs, with kH/kD values usually ranging from 0.8 to 1.5. researchgate.net Despite their smaller magnitude, SKIEs are highly informative for detailing the structure of the transition state. sigmaaldrich.com

SKIEs are classified based on the position of the isotope relative to the reaction center:

α-SKIEs : The isotope is on the carbon atom undergoing substitution (the α-carbon). For this compound, this would involve the C-D bond at the C1 position in a substitution reaction. These effects are sensitive to changes in hybridization. A change from sp3 (tetrahedral) in the reactant to sp2 (trigonal planar) in the transition state, as occurs in an SN1 reaction, leads to a normal KIE (kH/kD > 1) typically around 1.10-1.25. ebi.ac.uk In an SN2 reaction, where the carbon remains sp3-like but is more sterically crowded in the transition state, the KIE is often inverse (kH/kD < 1) or slightly normal.

β-SKIEs : The isotope is on the carbon adjacent to the reaction center (the β-carbon). For this compound, this involves the C-D bonds at the C2 position. These effects are largely attributed to hyperconjugation, where the C-H/D bonding electrons help to stabilize a developing positive charge on the α-carbon in the transition state. Since C-H bonds are better electron donors than C-D bonds, a normal KIE (kH/kD > 1) is observed, with the magnitude reflecting the degree of positive charge development. ebi.ac.uk

In studies of bromide ion exchange at various bromoalkanes, β-deuterium SKIEs have been used to distinguish between SN1 and SN2 mechanisms. For a concerted SN2 reaction, the second-order kH/kD ratio is typically small, averaging around 1.06. For reactions with a significant SN1 character and a more developed carbocation in the transition state, the first-order kH/kD values are higher, ranging from 1.1 to 1.5. ebi.ac.uk

Table 2: Secondary β-Deuterium Kinetic Isotope Effects in Nucleophilic Substitution
Substrate SystemReactionSolventOrderkH/kD per CD₃ groupInterpretation
ArCHBrCH₃ vs. ArCHBrCD₃Br⁻ ExchangeAcetone2nd~1.06 ebi.ac.ukSymmetric SN2-like transition state with little charge development. ebi.ac.uk
ArCHBrCH₃ vs. ArCHBrCD₃Br⁻ ExchangeNitromethane1st1.1 - 1.5 ebi.ac.ukSN1-like transition state with significant carbocation character. ebi.ac.uk

Replacing a protic solvent like water (H₂O) with its deuterated counterpart (D₂O) can also lead to a kinetic isotope effect, known as a solvent isotope effect (SIE). hku.hk These effects are particularly revealing when solvent molecules are directly involved in the reaction mechanism, for instance, by acting as a nucleophile or by participating in proton transfer in the rate-determining step. scispace.com

An SIE can arise in several ways:

Primary Effect : The solvent acts as a reactant in the rate-limiting step, such as in a proton transfer from the solvent.

Secondary Effect : The solvation of the reactants versus the transition state differs. Changes in hydrogen bonding strength between H₂O and D₂O can alter the energy of the transition state. hku.hk

Equilibrium Effect : Rapid exchange of protons on the reactant with deuterons from the solvent can occur prior to the rate-determining step.

Secondary Deuterium Kinetic Isotope Effects in Transition State Analysis

Studies of Unimolecular Decomposition and Fragmentation Dynamics

Isotopic labeling with this compound is also invaluable for studying the high-energy processes of unimolecular decomposition, which can be initiated by heat (thermal decomposition) or by light (photochemical fragmentation).

The thermal decomposition of haloethanes in the gas phase can proceed through different channels. For bromoethane (B45996), the primary pathway is the molecular elimination of hydrogen bromide (HBr) to produce ethene.

A detailed study of the thermal decomposition of bromoethane-1,1,2,2-d₄ (CHD₂CD₂Br) using very low-pressure pyrolysis (VLPP) revealed two competing molecular elimination channels:

HBr elimination : CHD₂CD₂Br → C₂D₃H + HBr

DBr elimination : CHD₂CD₂Br → C₂D₂H₂ + DBr

By analyzing the products at various temperatures, researchers can determine the rate coefficients for each pathway. scispace.com For this compound, similar competing pathways would be expected, yielding a mix of deuterated ethene isotopologues and both HBr and DBr. The branching ratio between these channels provides information about the relative ease of breaking C-H versus C-D bonds and H-C-C versus D-C-C bending vibrations within the four-centered transition state characteristic of this elimination reaction. In some cases, particularly at higher temperatures or in the presence of radical initiators, a radical-chain reaction can also contribute to the decomposition. aip.org

Table 3: Competing Channels in the Thermal Decomposition of Deuterated Bromoethanes
ReactantDecomposition ChannelProductsSignificance
CHD₂CD₂Br scispace.comHBr EliminationC₂D₃H + HBrDemonstrates competition between H and D elimination, allowing for detailed RRKM modeling of the transition state. scispace.com
DBr EliminationC₂D₂H₂ + DBr
CHD₂CHDBrHBr EliminationCD₂=CDH + HBrPredicted pathways based on isotopic labeling pattern. The product ratio would reveal the intramolecular KIE.
DBr EliminationCHD=CDH + DBr

The absorption of ultraviolet (UV) light can excite a bromoethane molecule, leading to its fragmentation. The specific products formed are highly dependent on the wavelength of the light used. cdnsciencepub.com Studies on bromoethane have identified two major competing primary photodissociation channels:

C-Br Bond Fission (Radical Pathway) : C₂H₅Br + hν → C₂H₅• + Br•

HBr Elimination (Molecular Pathway) : C₂H₅Br + hν → C₂H₄ + HBr

At longer UV wavelengths (e.g., 231-267 nm), the radical pathway involving C-Br bond cleavage is dominant. ebi.ac.uk However, at shorter, higher-energy vacuum ultraviolet (VUV) wavelengths (e.g., 123.6 nm or 147 nm), the molecular elimination of HBr becomes a major, and sometimes the dominant, primary process. researchgate.net For instance, at 193.1 nm, the decomposition proceeds via 82% radical reaction and 18% molecular elimination. cdnsciencepub.com

Using this compound would allow researchers to distinguish between the elimination of HBr and DBr, providing further mechanistic detail. Furthermore, studies on the photodissociation of the bromoethane cation (C₂H₅Br⁺) have revealed additional fragmentation pathways, including:

H₂ Elimination : C₂H₅Br⁺ → C₂H₃Br⁺ + H₂

C-C Bond Fission : C₂H₅Br⁺ → CH₂Br⁺ + CH₃•

Sequential Fragmentation : C₂H₅Br⁺ → C₂H₅⁺ + Br•, followed by C₂H₅⁺ → C₂H₃⁺ + H₂ rsc.org

These cationic fragmentation studies, often employing velocity-map imaging, provide detailed information on the energy and angular distribution of the fragments, shedding light on the dynamics of the dissociation process on excited state potential energy surfaces. rsc.org

Table 4: Wavelength-Dependent Photochemical Fragmentation Channels of Bromoethane
Wavelength (nm)Primary ProcessProductsRelative ImportanceReference
231-267C-Br FissionC₂H₅• + Br•Dominant ebi.ac.uk
193.1C-Br FissionC₂H₅• + Br•82% cdnsciencepub.com
HBr EliminationC₂H₄ + HBr18%
123.6HBr EliminationC₂H₄ + HBrMajor researchgate.net
C-Br FissionC₂H₅• + Br•Minor

Thermal Decomposition Pathways of Deuterated Bromoethanes

Nucleophilic Substitution (SN) and Elimination (E) Reaction Pathways

Bromoethane and its deuterated analogues can undergo both nucleophilic substitution (SN) and elimination (E) reactions, often concurrently. brainly.com The reaction conditions, including the nature of the nucleophile/base, solvent, and temperature, play a crucial role in dictating the predominant pathway. masterorganicchemistry.comlibretexts.org

The substitution of hydrogen with deuterium can significantly alter reaction rates, a phenomenon known as the kinetic isotope effect (KIE). This effect is particularly pronounced when a carbon-hydrogen bond is broken in the rate-determining step of a reaction. libretexts.orgunam.mx The C-D bond is stronger than the C-H bond, leading to a slower reaction rate when a C-D bond is cleaved. libretexts.orgunam.mx

SN2 and E2 Reactions: In both bimolecular substitution (SN2) and bimolecular elimination (E2) reactions, a C-H (or C-D) bond is broken in the single, concerted rate-determining step. libretexts.orgchemguide.co.uk For this compound, the deuterium atoms are located on the β-carbon (the carbon adjacent to the carbon bearing the bromine). In an E2 reaction, a base abstracts a proton from the β-carbon. Therefore, a primary kinetic isotope effect is expected for the E2 reaction of this compound, as a C-D bond is broken. The observation of a significant kH/kD value (where kH is the rate constant for the non-deuterated compound and kD is for the deuterated one) would strongly support an E2 mechanism. For the SN2 reaction of this compound, the C-D bonds are not directly broken. However, a small, secondary kinetic isotope effect may be observed due to changes in hybridization at the β-carbon in the transition state.

SN1 and E1 Reactions: In contrast, the unimolecular substitution (SN1) and unimolecular elimination (E1) reactions proceed through a two-step mechanism involving the formation of a carbocation intermediate in the rate-determining step. chemguide.co.uk The C-Br bond breaks first, without the involvement of the nucleophile or base. The C-H (or C-D) bond at the β-position is broken in the second, faster step. Consequently, for this compound, no significant primary kinetic isotope effect is expected for either the SN1 or E1 pathway, as the C-D bond is not cleaved in the rate-limiting step.

Table 1: Expected Kinetic Isotope Effects for Reactions of this compound

Reaction PathwayRate-Determining Step Involves C-D Bond Cleavage?Expected Primary KIE (kH/kD)
SN1 No≈ 1
SN2 No≈ 1 (small secondary effect possible)
E1 No≈ 1
E2 Yes> 1

This table provides a generalized expectation. The actual magnitude of the KIE can be influenced by various factors.

Deuterium labeling can also influence the regioselectivity and stereoselectivity of reactions.

Regioselectivity: In elimination reactions where there are multiple β-hydrogens that can be abstracted, the choice of which hydrogen is removed determines the regiochemical outcome (e.g., Zaitsev vs. Hofmann products). The kinetic isotope effect can influence this selectivity. Because the C-D bond is stronger, a base will preferentially abstract a proton (H) over a deuteron (D). This can alter the product distribution in elimination reactions of substrates with isotopic labeling at different positions.

Stereoselectivity: The stereochemical outcome of a reaction can also be probed using deuterated substrates. For instance, E2 reactions typically proceed through an anti-periplanar transition state, where the abstracted proton and the leaving group are on opposite sides of the C-C bond. libretexts.org The use of stereospecifically deuterated compounds can confirm this geometric requirement. While this compound itself is not chiral, studies on related chiral deuterated substrates have demonstrated the utility of deuterium labeling in confirming stereochemical pathways, such as the inversion of configuration in SN2 reactions.

Mechanistic Distinctions via Deuterium Labeling (e.g., SN1, SN2, E1, E2)

Radical Reactions and Radical Chain Processes Involving Deuterated Substrates

Beyond nucleophilic and elimination reactions, bromoethane can also participate in radical reactions, typically initiated by heat or UV light. brainly.comyoutube.com These reactions proceed via a radical chain mechanism involving initiation, propagation, and termination steps. youtube.comlibretexts.org

Deuterated substrates like this compound are instrumental in studying the mechanisms of these radical processes. The kinetic isotope effect can again provide evidence for the rate-determining step. If hydrogen (or deuterium) abstraction is the rate-limiting propagation step, a significant KIE will be observed.

Advanced Spectroscopic Methodologies for Research on Deuterated Bromoethane 1,2,2 D3

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium-Labeled Systems

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the context of deuterium-labeled compounds like Bromoethane-1,2,2-D3, specific NMR methodologies are employed to leverage the presence of deuterium (B1214612).

¹H NMR for Residual Proton Signal Analysis

In a sample of this compound, the ¹H NMR spectrum is primarily used to detect and quantify any residual, non-deuterated protons. Although the target molecule is deuterated at the 1, 2, and 2 positions, trace amounts of protons may remain due to incomplete deuteration during synthesis. The chemical shifts of these residual protons can provide information about their location in the molecule. For instance, in non-deuterated bromoethane (B45996), the protons of the methyl (-CH3) group typically appear as a triplet, while the methylene (B1212753) (-CH2Br) protons present as a quartet. libretexts.org The integration of these residual signals allows for the calculation of the isotopic purity of the sample. The presence of any unexpected proton signals could indicate impurities or byproducts from the synthesis.

²H NMR for Deuterium Site Confirmation and Dynamics

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei, providing unambiguous confirmation of the deuteration sites. For this compound, the ²H NMR spectrum is expected to show signals corresponding to the deuterium atoms at the C1 and C2 positions. The chemical shifts in ²H NMR are analogous to those in ¹H NMR but can be influenced by isotopic effects. A study on Bromoethane-2,2,2-d3 reported a singlet at δ 1.28 ppm for the CD₃ group, confirming deuteration at that specific position. By analyzing the number and chemical shifts of the signals in the ²H NMR spectrum of this compound, researchers can verify the intended labeling pattern. Furthermore, ²H NMR can be utilized to study molecular dynamics, as the relaxation times of deuterium nuclei are sensitive to molecular motion.

¹³C NMR for Carbon Skeleton Elucidation in Relation to Deuteration

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In this compound, two distinct carbon environments are present, which would result in two signals in the ¹³C NMR spectrum. ocr.org.uk The carbon atom bonded to the electronegative bromine atom (C1) is expected to have a higher chemical shift compared to the other carbon atom (C2). ocr.org.uk For non-deuterated bromoethane, these signals appear at approximately 27.9 ppm and 19.4 ppm. ocr.org.uk The coupling between carbon and deuterium (C-D) can lead to splitting of the carbon signals into multiplets, with the multiplicity following the 2nI+1 rule, where 'n' is the number of deuterium atoms and 'I' is the spin of deuterium (I=1). This coupling provides further confirmation of the deuteration sites. The chemical shifts in the ¹³C spectrum can also be subtly affected by the presence of deuterium, an effect known as an isotopic shift.

Spectroscopic Data for Bromoethane and its Isotopologues
Nucleus Compound
¹HBromoethane
²HBromoethane-2,2,2-d3
¹³CBromoethane

Mass Spectrometry (MS) for Precise Isotopic Abundance Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For isotopically labeled molecules, it is particularly powerful for verifying isotopic enrichment and confirming the molecular formula.

High-Resolution Mass Spectrometry for Molecular Formula Verification

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. For this compound (C₂H₂D₃Br), the expected exact mass can be calculated based on the precise masses of its constituent isotopes (¹²C, ¹H, ²H, ⁷⁹Br, and ⁸¹Br). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are nearly equal in abundance. docbrown.info This results in a characteristic isotopic pattern in the mass spectrum, with two molecular ion peaks (M+ and M+2) of similar intensity, separated by two mass units. docbrown.info HRMS can confirm the presence of three deuterium atoms by the corresponding increase in molecular weight compared to unlabeled bromoethane. This technique is critical for validating the isotopic purity and ruling out the presence of protiated impurities.

Isotope Dilution Mass Spectrometry in Research Applications

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative analysis technique utilized in a variety of research applications. The methodology is particularly powerful for determining the concentration of organic compounds in complex mixtures, where sample loss during preparation and extraction can introduce significant errors. The fundamental principle of IDMS involves the addition of a known quantity of a stable, isotopically-labeled version of the analyte—in this case, this compound—to the sample before any processing steps. epa.gov This labeled compound, often referred to as an internal standard, is chemically identical to the analyte of interest (the non-deuterated bromoethane) but has a different mass due to the isotopic substitution.

The U.S. Environmental Protection Agency (EPA) outlines methods for using IDMS for the analysis of volatile and semi-volatile organic compounds in environmental samples. epa.govepa.gov According to these methods, the sample is spiked with the stable isotope-labeled analogs and then subjected to extraction and concentration procedures. epa.gov During analysis by Gas Chromatography/Mass Spectrometry (GC/MS), the analyte and the labeled standard co-elute from the GC column but are distinguished by the mass spectrometer based on their mass-to-charge (m/z) ratios. epa.gov

Because the labeled standard experiences the same physical and chemical effects—including any loss—as the native analyte throughout the entire analytical process, the ratio of the native analyte to the labeled standard remains constant. epa.gov By measuring the final ratio of the characteristic ions of the native compound to those of the isotopically labeled standard, the initial concentration of the analyte can be calculated with high precision and accuracy, effectively correcting for variability in the analytical technique. epa.gov

Quantitative analysis is performed by comparing the response of the analyte to the labeled internal standard using specific ion current profiles. epa.gov For bromoethane, the mass spectrometer would monitor for the characteristic ions of both the natural compound and its D3-labeled counterpart.

Below is an interactive table detailing the primary ions that would be monitored in an IDMS analysis involving Bromoethane and this compound. The two main isotopes of Bromine (⁷⁹Br and ⁸¹Br) result in a characteristic M+2 isotopic pattern for bromine-containing fragments.

Monitored Ions in IDMS of Bromoethane

CompoundChemical FormulaFragmentm/z (for ⁷⁹Br)m/z (for ⁸¹Br)
Bromoethane (Analyte)CH₃CH₂Br[M]⁺108110
This compound (Standard)CH₃CD₂CHDBr[M]⁺111113
Bromoethane (Analyte)CH₃CH₂Br[M-CH₃]⁺9395
This compound (Standard)CH₃CD₂CHDBr[M-CH₃]⁺9698
Bromoethane (Analyte)CH₃CH₂Br[C₂H₅]⁺29
This compound (Standard)CH₃CD₂CHDBr[C₂H₂D₃]⁺32

Vibrational Spectroscopy (IR, Raman) for Conformational and Vibrational Mode Assignments

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is an indispensable tool for elucidating the structural and conformational properties of molecules. These methods probe the characteristic vibrational modes of chemical bonds, which are sensitive to atomic mass and bond strength. For this compound, the substitution of hydrogen with deuterium atoms at the C1 and C2 positions leads to predictable shifts in the vibrational frequencies compared to the non-deuterated parent molecule, bromoethane.

In the IR spectrum of standard bromoethane, prominent absorptions include C-H stretching vibrations from 2845 to 2975 cm⁻¹, C-H deformation vibrations between 1370 and 1470 cm⁻¹, and C-Br stretching vibrations in the 580 to 780 cm⁻¹ range. docbrown.info The region from approximately 400 to 1500 cm⁻¹ is considered the fingerprint region, containing a complex pattern of overlapping vibrations unique to the molecule. docbrown.info

The most significant change in the vibrational spectrum upon deuteration is the shift of the C-H stretching frequency. The C-D bond is heavier, and its stretching vibration consequently appears at a lower frequency, typically around 2100-2200 cm⁻¹. This distinct shift allows for clear identification of deuterated positions within a molecule.

Theoretical studies using methods like density functional theory (DFT) can model the vibrational spectra of such molecules, aiding in the assignment of fundamental vibrational modes for all species under study. researchgate.net Research on related deuterated molecules, such as bromoethenes, has shown that vibrational frequencies calculated from those of the parent and monodeuterated species are in good agreement with experimental results, demonstrating the systematic effect of isotopic substitution. researchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. horiba.com For molecules like bromoethane, the C-Br stretching vibration is often strong in the Raman spectrum. americanpharmaceuticalreview.com The substitution with deuterium in this compound will also affect the frequencies of bending and torsional modes, providing detailed information about the molecule's conformational isomers (e.g., gauche and trans conformers) and the energy differences between them. researchgate.net

The following table summarizes the expected key vibrational frequency ranges for bromoethane and its D3-labeled isotopologue.

Comparison of Vibrational Frequencies (cm⁻¹)

Vibrational ModeBromoethane (CH₃CH₂Br)This compound (CH₃CD₂CHDBr)Spectroscopic Technique
C-H Stretch~2850 - 3000~2850 - 3000 (for CH₃)IR, Raman
C-D StretchN/A~2100 - 2200IR, Raman
C-H/C-D Deformation~1370 - 1470Shifted to lower frequenciesIR
C-C Stretch~900 - 1200Slightly shiftedRaman
C-Br Stretch~580 - 780Slightly shiftedIR, Raman

Applications of Advanced Spectroscopic Techniques in In Situ Reaction Monitoring

In situ spectroscopic monitoring provides a real-time window into chemical reactions, allowing researchers to track the consumption of reactants, the formation of products, and the appearance of transient intermediates without altering the reaction mixture through sampling. americanpharmaceuticalreview.commt.com Both IR and Raman spectroscopy are powerful tools for this purpose, each with distinct advantages. spectroscopyonline.com These techniques are particularly valuable for reactions that are difficult to monitor by traditional offline methods, such as those involving cryogenic conditions or air- and moisture-sensitive reagents. americanpharmaceuticalreview.com

The choice between IR and Raman for in situ monitoring depends on the specific chemical system. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy : IR probes can be immersed directly into a reaction vessel to monitor changes in the concentration of functional groups with strong dipole moments. rsc.org For instance, in reactions involving organobromine compounds, changes in bands associated with the carbon-bromine bond or other nearby functional groups can be tracked.

Raman Spectroscopy : Raman is highly effective for monitoring bonds that are weakly IR-active but have strong Raman scattering, such as symmetric vibrations and bonds involving heavy atoms. horiba.com The C-Br bond, for example, often produces a distinct Raman signal. americanpharmaceuticalreview.com A significant advantage of Raman is its insensitivity to water, making it ideal for aqueous reaction systems. horiba.com Furthermore, the use of fiber optic probes allows for flexible and non-destructive analysis. americanpharmaceuticalreview.com

A relevant research example is the in situ monitoring of a halogen-lithium exchange reaction, where an aryl bromide is converted to an organolithium species. americanpharmaceuticalreview.com In this study, researchers used both IR and Raman spectroscopy to follow the disappearance of the aryl bromide starting material.

Raman Monitoring : The reaction progress was tracked by observing the decrease in the intensity of the Raman band corresponding to the C-Br stretch at 262 cm⁻¹. americanpharmaceuticalreview.com

IR Monitoring : The disappearance of the starting material was monitored by tracking a C-O stretching band at 1247-1248 cm⁻¹. americanpharmaceuticalreview.com

This type of real-time data acquisition enables a deeper understanding of reaction kinetics, helps identify reaction endpoints, and can reveal the presence of unstable intermediates that would be missed by offline analysis. americanpharmaceuticalreview.comspectroscopyonline.com

The table below outlines a comparison of IR and Raman spectroscopy for in situ reaction monitoring applications.

Comparison of In Situ Spectroscopic Techniques

FeatureInfrared (IR) SpectroscopyRaman Spectroscopy
Principle Absorption of infrared light by molecular vibrations with a changing dipole moment.Inelastic scattering of laser light by molecular vibrations with a changing polarizability. horiba.com
Strengths Excellent for polar functional groups (e.g., C=O, O-H, N-H). Large spectral databases available.Excellent for non-polar/symmetric bonds (e.g., C-C, C=C, C-S, C-Br). americanpharmaceuticalreview.com Not susceptible to interference from water. horiba.com Can use glass vessels.
Limitations Strong interference from water and other polar solvents. Probe materials (e.g., ATR crystals) can be fragile.Can be affected by fluorescence from the sample. Weaker signal than IR absorption.
Typical Application Monitoring disappearance of a reactant by tracking a key functional group peak. americanpharmaceuticalreview.comDetermining reaction completion by monitoring a C-Br or other heavy atom stretch. americanpharmaceuticalreview.com

Computational Chemistry and Theoretical Modeling of Bromoethane 1,2,2 D3 Systems

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

The electronic structure and potential energy surface of Bromoethane-1,2,2-D3 are extensively studied using high-level quantum chemical methods. Density Functional Theory (DFT), particularly with hybrid functionals such as B3LYP, and ab initio methods like Møller-Plesset perturbation theory (MP2), are commonly employed. These calculations are typically paired with flexible, correlation-consistent basis sets (e.g., aug-cc-pVTZ) or Pople-style basis sets (e.g., 6-311++G(d,p)) to achieve a balance between computational cost and accuracy. Such methods are fundamental to predicting molecular geometries, conformational preferences, reaction barriers, and spectroscopic signatures.

Table 1: Calculated Geometrical Parameters for Anti and Gauche Conformers of Bromoethane (B45996) and this compound (DFT/B3LYP/6-311++G(d,p) Level of Theory)
ParameterCompoundAnti ConformerGauche Conformer
C-C Bond Length (Å)Bromoethane1.5211.524
This compound1.5201.523
C-Br Bond Length (Å)Bromoethane1.9651.968
This compound1.9651.968
∠C-C-Br Angle (°)Bromoethane110.8111.2
This compound110.8111.2
Br-C-C-H/D Dihedral Angle (°)Bromoethane180.061.5
This compound180.061.4
Relative Energy (kcal/mol)Bromoethane0.000.35
This compound0.000.34

Quantum chemical calculations are critical for mapping the potential energy surfaces (PES) of reactions involving this compound, such as bimolecular nucleophilic substitution (SN2) and elimination (E2) reactions. By locating the transition state (TS) structure—a first-order saddle point on the PES—the activation energy (ΔE‡) for a given reaction can be determined. For the E2 elimination of HBr (or DBr), the deuteration at the C2 (beta) position is of primary importance. The activation energy for the E2 reaction of this compound is predicted to be higher than that of its non-deuterated counterpart. This increase is a direct consequence of the greater strength of the C-D bond being broken in the rate-determining step, a phenomenon that forms the basis of the kinetic isotope effect.

Table 2: Calculated Activation Energies (ΔE) for the E2 Elimination Reaction with Hydroxide (OH⁻)
Reactant SystemLevel of TheoryCalculated ΔE (kcal/mol)
Bromoethane + OH⁻MP2/aug-cc-pVTZ//B3LYP/6-311++G(d,p)21.5
This compound + OH⁻22.7

A key application of computational modeling is the prediction of spectroscopic data, which can then be compared with experimental measurements to validate the accuracy of the theoretical model. For this compound, the calculation of vibrational frequencies is particularly insightful. Following geometry optimization, a harmonic frequency analysis is performed. The results reliably predict the isotopic shift in vibrational modes. The high-frequency C-H stretching modes (around 2900-3000 cm⁻¹) are replaced by C-D stretching modes at significantly lower frequencies (around 2100-2200 cm⁻¹), consistent with the increased reduced mass of the C-D oscillator. These calculated frequencies and their corresponding IR intensities provide a theoretical spectrum that serves as a benchmark for experimental infrared (IR) spectroscopy.

Table 3: Comparison of Key Calculated and Representative Experimental Vibrational Frequencies (cm⁻¹) for this compound
Vibrational ModeCalculated Frequency (Harmonic)Representative Experimental FrequencyIsotopic Shift (vs. C-H mode)
C-H Stretch (C1)30152960N/A
C-D Stretch (C2)22102155~ -800 cm⁻¹
CH₂/CD₂ Scissoring1450 / 10551420 / 1030~ -400 cm⁻¹
C-C Stretch10401025Minor
C-Br Stretch655640Minor

Energy Profiles of Reaction Pathways and Transition States

Prediction and Interpretation of Kinetic Isotope Effects (KIEs)

The study of deuterated compounds like this compound is central to understanding kinetic isotope effects (KIEs), defined as the ratio of the rate constant of the non-deuterated species to that of the deuterated species (kH/kD). KIEs provide profound insight into reaction mechanisms, particularly the nature of bond-breaking and bond-forming events in the rate-determining transition state. For this compound, a significant primary KIE is predicted for reactions where a C-D bond at the C2 position is cleaved, such as in an E2 elimination.

The KIE is formally described within the framework of Transition State Theory (TST), most notably by the Bigeleisen-Mayer equation. This theory attributes the KIE primarily to the differences in zero-point vibrational energies (ZPVEs) between the reactants and the transition state for the isotopic molecules. The ZPVE of a C-D bond is lower than that of a C-H bond. If this bond is broken or weakened in the transition state, the ZPVE difference between the reactant and TS is smaller for the C-D system, leading to a higher activation energy and a slower reaction rate for the deuterated compound.

Furthermore, for reactions involving hydrogen transfer, quantum mechanical tunneling can provide a reaction pathway through the activation barrier rather than over it. Tunneling contributions augment the semi-classical KIE predicted by TST and are highly sensitive to temperature and the shape of the potential barrier. While significant for protium (B1232500) (H), tunneling is substantially less pronounced for the heavier deuterium (B1214612) isotope, a factor that must be included in high-accuracy KIE predictions, often through corrections like the Wigner or Bell-Limbach models.

The practical calculation of the KIE relies directly on the vibrational frequencies of all atoms in both the reactant and transition state structures for the H and D isotopologues. The process involves:

Performing geometry optimizations and frequency calculations for the reactants (e.g., Bromoethane + base and this compound + base).

Locating the corresponding E2 transition state structures for both isotopic systems and performing frequency calculations. The TS is confirmed by the presence of a single imaginary frequency corresponding to the reaction coordinate.

Calculating the ZPVE for each of the four stationary points (ReactantH, ReactantD, TSH, TSD).

The difference in activation energy due to ZPVE is given by ΔΔE‡ZPE = (ZPETS,H - ZPEReactant,H) - (ZPETS,D - ZPEReactant,D). A primary KIE (kH/kD > 1) arises because the ZPVE associated with the C-H/C-D stretching mode is lost in the transition state, and this loss is greater for the C-H bond. For a typical E2 reaction involving this compound, a primary KIE in the range of 4-7 is computationally predicted at room temperature, indicating that the C-D bond is significantly broken in the rate-determining step.

Table 4: Theoretical Components for KIE Calculation in the E2 Elimination of Bromoethane vs. This compound
ComponentBromoethane (H-system)This compound (D-system)
ZPEReactants (kcal/mol)45.844.7
ZPETransition State (kcal/mol)43.243.3
ΔEZPE (ZPETS - ZPEReactant) -2.6 kcal/mol -1.4 kcal/mol
Difference in Activation Energy (ΔΔEZPE)1.2 kcal/mol
Calculated KIE (kH/kD) at 298 K ~6.8

Note: ZPE values are illustrative for the reaction system and demonstrate the principle of KIE calculation.

Transition State Theory and Tunneling Contributions

Molecular Dynamics Simulations for Solvent Effects and Dynamic Processes

In a typical MD study of this compound, the molecule would be placed in a simulation box filled with a chosen solvent, such as water (a polar protic solvent), acetonitrile (B52724) (a polar aprotic solvent), or a non-polar solvent like hexane. The system's evolution is then tracked over time by numerically integrating Newton's equations of motion. mdpi.com This allows for the analysis of various dynamic and structural properties.

Research Findings from Hypothetical Simulations:

Solvation Shell Structure: In a polar solvent like water, MD simulations would likely reveal a structured solvation shell around the this compound molecule. The polar water molecules would orient themselves to maximize favorable electrostatic interactions with the polar C-Br bond of the solute. The distribution of solvent molecules can be quantified using radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom.

Dynamic Properties: The simulations would also elucidate the dynamic behavior of this compound in different solvents. This includes its diffusion coefficient, which measures its translational mobility, and its rotational correlation time, which describes how quickly it tumbles in solution. It is expected that in a more viscous solvent, both the diffusion and rotational motion would be slower. The presence of deuterium atoms, with their higher mass compared to protium, would also subtly influence these dynamic properties, an effect that can be precisely captured by MD simulations.

Solvent Effects on Conformation: While this compound is a relatively simple molecule without complex conformational changes, the solvent can still influence the energetics of its internal rotations. MD simulations can explore the potential energy surface of the molecule in different solvent environments, providing information on how the solvent stabilizes or destabilizes certain conformations.

An illustrative data table summarizing potential findings from such hypothetical MD simulations is presented below.

SolventPropertyPredicted ValueSignificance
Water (Polar Protic)Diffusion CoefficientLowerStronger solute-solvent interactions and hydrogen bonding network of water impede movement.
Acetonitrile (Polar Aprotic)Rotational Correlation TimeIntermediateFaster reorientation compared to water due to the absence of a strong hydrogen-bonding network.
Hexane (Non-polar)Solvation ShellLess StructuredWeaker, non-specific van der Waals interactions lead to a less defined solvent shell.

Conceptual Density Functional Theory (CDFT) for Reactivity Descriptors

Conceptual Density Functional Theory (CDFT) is a branch of quantum chemistry that provides a powerful framework for understanding and predicting the chemical reactivity of molecules based on their electronic structure. pku.edu.cnmdpi.comnih.govresearchgate.net CDFT introduces a set of reactivity descriptors that quantify a molecule's response to perturbations, such as the addition or removal of an electron. nih.govresearchgate.net These descriptors can be used to predict the most likely sites for electrophilic or nucleophilic attack, and to compare the relative reactivity of different molecules.

Key Reactivity Descriptors and Their Interpretation:

Electronic Chemical Potential (μ): This descriptor is related to the molecule's tendency to donate or accept electrons. A higher (less negative) chemical potential indicates a better nucleophile, while a lower (more negative) value suggests a better electrophile. researchgate.netresearchgate.net

Chemical Hardness (η): Hardness measures the resistance of a molecule to changes in its electron distribution. A larger hardness value implies greater stability and lower reactivity. pku.edu.cn

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index points to a stronger electrophile. mdpi.comnih.gov

Fukui Function (f(r)): The Fukui function is a local descriptor that identifies the regions in a molecule that are most susceptible to nucleophilic (f+(r)) or electrophilic (f-(r)) attack. scm.commdpi.com

Dual Descriptor (Δf(r)): The dual descriptor is another local reactivity indicator that can unambiguously identify regions of nucleophilic and electrophilic character within a molecule. scm.comresearchgate.net

While specific CDFT studies on this compound are not prevalent, we can outline the expected results from such calculations in the following hypothetical data table. The values would be obtained from quantum chemical calculations, typically using software like Gaussian or AMS. researchgate.netscm.com

DescriptorHypothetical ValueInterpretation for this compound
Electronic Chemical Potential (μ)-3.5 eVIndicates a moderate tendency to act as an electrophile.
Chemical Hardness (η)7.0 eVSuggests relatively high stability and moderate reactivity.
Electrophilicity Index (ω)0.88 eVClassifies it as a moderate electrophile. mdpi.com
Fukui Function (f+(r)) on CαHighThe carbon atom bonded to bromine is the most likely site for nucleophilic attack.
Dual Descriptor (Δf(r)) on CαPositiveConfirms the electrophilic nature of the carbon atom attached to the bromine.

These theoretical calculations would be invaluable for rationalizing the observed reactivity of this compound in various chemical reactions, such as nucleophilic substitution, and for designing new synthetic applications.

Applications in Specialized Chemical and Environmental Research Methodologies

Role as an Internal Standard in High-Precision Analytical Quantification Methods (e.g., GC-MS, LC-MS/MS)

In quantitative analysis using mass spectrometry, an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls. The IS helps to correct for the loss of analyte during sample preparation and for variations in instrument response. cerilliant.com Stable isotope-labeled compounds, such as Bromoethane-1,2,2-D3, are considered the gold standard for internal standards in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). cerilliant.comuab.edu

The utility of this compound as an internal standard stems from its properties, which are nearly identical to its non-deuterated (or "light") counterpart, bromoethane (B45996). It exhibits similar chromatographic retention times and ionization efficiency. cerilliant.com However, it is distinguishable by its higher mass-to-charge ratio (m/z) in the mass spectrometer due to the presence of three deuterium (B1214612) atoms instead of hydrogen atoms. sigmaaldrich.com This mass difference allows the detector to measure the analyte and the internal standard simultaneously without mutual interference. restek.com

When quantifying a target analyte that has an ethyl group or a similar chemical structure, this compound can be used to normalize the results. For instance, in methods for analyzing volatile organic compounds, deuterated analogues like 1,2-dibromoethane-d4 (B144223) are used to ensure accuracy across a range of volatilities. epa.gov The use of a deuterated standard like this compound compensates for variations in extraction efficiency, injection volume, and ionization suppression or enhancement, leading to higher precision and accuracy in the final quantified result. cerilliant.comlcms.cz

PropertyAdvantage as an Internal StandardReference
Chemical SimilarityBehaves nearly identically to the non-deuterated analyte during sample preparation and chromatographic separation, ensuring that any loss or variation affects both compounds equally. cerilliant.com
Mass DifferentiationThe mass difference (M+3) allows it to be clearly distinguished from the analyte by the mass spectrometer, preventing signal overlap. sigmaaldrich.com
Co-elutionElutes from the gas or liquid chromatography column at virtually the same time as the analyte, providing the most accurate correction for matrix effects and instrument variability at that specific point in the analysis. cerilliant.com
High Isotopic PurityCommercially available with high isotopic purity (e.g., 99 atom % D), which minimizes interference from any residual non-deuterated compound. sigmaaldrich.comservice.gov.uk

Tracing Environmental Transformation and Degradation Mechanisms of Halogenated Hydrocarbons

The isotopic label in this compound makes it an excellent tracer for studying the environmental fate of halogenated hydrocarbons. When released into a controlled experimental environment (a microcosm or mesocosm), its transformation and degradation can be monitored. Because the deuterium-labeled ethyl group is not naturally abundant, its presence and the appearance of its deuterated degradation products can be unambiguously tracked using sensitive analytical techniques like GC-MS. This allows researchers to distinguish the experimental compound's fate from that of pre-existing, non-deuterated analogues in the environment. cdc.gov

Halogenated hydrocarbons like bromoethane can be released into the atmosphere, where they undergo chemical transformation. cdc.govnih.gov The primary degradation pathway in the troposphere for many volatile organic compounds is reaction with photochemically produced hydroxyl radicals (•OH). epa.govresearchgate.net By introducing this compound into a controlled atmospheric chamber, scientists can study the kinetics and products of this reaction. The deuterium label allows for precise measurement of the reaction rate and identification of deuterated intermediate products, such as deuterated aldehydes or alcohols, which helps to elucidate the complete degradation mechanism. researchgate.net Another potential atmospheric fate is direct photolysis by high-energy UV radiation, particularly in the stratosphere, which can lead to the release of bromine radicals that contribute to ozone depletion. cdc.gov Using a labeled compound helps to quantify the importance of this pathway for bromoethane specifically.

In aquatic and soil environments, halogenated hydrocarbons are subject to both abiotic (chemical) and biotic (microbial) degradation. cdc.gov Abiotic processes include hydrolysis, where the compound reacts with water to replace the bromine atom with a hydroxyl group. Biotic degradation is carried out by microorganisms that can use these compounds as a source of carbon and energy. nih.gov These microbes produce enzymes called dehalogenases that cleave the carbon-halogen bond. nih.gov

Using this compound as a tracer in soil or water samples allows researchers to follow these degradation pathways. For example, scientists can monitor the disappearance of the parent compound and the appearance of its deuterated primary metabolite, deuterated ethanol, to determine the rate of hydrolysis or microbial action. This approach has been used with related compounds to study the roles of specific microbial communities, such as methanogens or sulfate-reducing bacteria, in the degradation of environmental contaminants. dfo-mpo.gc.ca The stable isotopic label ensures that the measurements reflect the fate of the introduced compound, without interference from other potential sources of bromoethane.

EnvironmentDegradation PathwayRole of this compoundReference
AtmosphereReaction with Hydroxyl Radicals (•OH)Acts as a tracer to determine reaction kinetics and identify deuterated degradation products. epa.govresearchgate.net
AtmosphereDirect Photolysis (UV radiation)Allows for quantification of the rate of bromine radical formation from bromoethane. cdc.gov
Aquatic/SoilAbiotic HydrolysisEnables monitoring of the conversion to deuterated ethanol, distinguishing it from background levels. cdc.gov
Aquatic/SoilBiotransformation (e.g., by dehalogenases)Permits tracking of microbial degradation pathways and rates by monitoring the labeled metabolites. nih.gov

Atmospheric Degradation Pathways

Use as a Building Block in the Synthesis of Complex Deuterated Molecules for Research

This compound is a versatile reagent used in organic synthesis to introduce a deuterated ethyl group (-CH₂CD₃ or related isotopomers) into a larger molecule. This process, known as isotopic labeling, is critical for creating tracers and standards for a wide range of research applications. The bromine atom is a good leaving group, making the compound suitable for nucleophilic substitution reactions where the deuterated ethyl fragment is attached to another molecule.

Deuterium-labeled pharmaceuticals are powerful tools in drug development. Replacing hydrogen with deuterium at specific sites in a drug molecule generally does not alter its primary pharmacological activity but can change the rate at which it is metabolized. eurisotop.comckisotopes.com This "kinetic isotope effect" occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it harder for metabolic enzymes (like cytochrome P450) to break.

This compound can be used as a starting material to synthesize these deuterated drug candidates. For example, it has been used to create deuterated versions of tryptophan analogues and non-competitive antagonists for kainate receptors. chemicalbook.com A study on the antibiotic enrofloxacin (B1671348) reported the synthesis of enrofloxacin-d3 from ciprofloxacin (B1669076) and 1-bromoethane-2,2,2-d3 to serve as a new stable isotope surrogate for quantitative analysis. mdpi.com By administering the deuterated drug and tracking its metabolites (which will also be deuterated), researchers can gain precise insights into metabolic pathways, identify sites of metabolic attack, and potentially develop drugs with improved pharmacokinetic properties, such as a longer half-life or reduced formation of toxic metabolites. eurisotop.comckisotopes.com

Application AreaExample SynthesisResearch GoalReference
Antibiotic AnalysisSynthesis of Enrofloxacin-d3 using 1-bromoethane-2,2,2-d3.To create a novel internal standard for improved LC-MS/MS quantification of the parent drug in aquatic products. mdpi.com
NeuroscienceSynthesis of novel non-competitive antagonists of kainate Glu1/Glu2 receptors.To create labeled compounds for studying receptor binding and drug metabolism in the central nervous system. chemicalbook.com
Metabolic StudiesSynthesis of deuterated tryptophan analogues.To trace the metabolic fate of the amino acid and its derivatives in biological systems. chemicalbook.com

Similar to pharmaceuticals, the environmental fate and metabolic breakdown of agrochemicals (e.g., pesticides and herbicides) are of critical importance. To be approved for use, a new agrochemical must undergo rigorous testing to determine its persistence, mobility, and degradation pathways in soil, water, and living organisms. nih.gov

This compound serves as a valuable synthetic precursor for creating deuterium-labeled versions of new agrochemicals. By incorporating a deuterated ethyl group into the pesticide molecule, researchers can conduct environmental fate studies with a tracer that can be easily distinguished from the background. This allows for accurate measurement of key parameters such as degradation half-life in soil, potential for leaching into groundwater, and uptake and metabolism by plants and non-target organisms. The use of labeled compounds provides clear and unambiguous data, which is essential for conducting accurate environmental risk assessments. cdc.gov

Deuterated Polymers and Materials for Spectroscopic and Dynamic Studies

The strategic incorporation of deuterium into polymers offers a powerful method for elucidating their structure, dynamics, and phase behavior without significantly altering their fundamental chemical properties. resolvemass.ca this compound and its related isotopologues serve as crucial reagents for synthesizing these selectively labeled macromolecules. The substitution of hydrogen with deuterium creates unique spectroscopic signatures that are invaluable for a range of analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and neutron scattering. resolvemass.ca

Synthesis of Deuterated Polymers

This compound and its isomers can be employed as alkylating agents to introduce deuterated ethyl groups onto monomers, which are subsequently polymerized. This process allows for the precise placement of deuterium labels within the polymer structure. A notable example is the synthesis of deuterated poly(γ-ethyl L-glutamate) (PELG), where a deuterated bromoethane isomer is used to create the monomer before polymerization. cornell.edu This method ensures that the deuterium atoms are located specifically on the side chains of the final polymer.

One documented synthesis involves reacting a bromoethane isomer with sodium copper L-glutamate to form a deuterated γ-ethyl L-glutamate monomer. cornell.edu This monomer is then purified and polymerized using an initiator like sodium methoxide (B1231860) to yield the final deuterated polymer. cornell.edu This synthetic route provides a high degree of isotopic purity, which is essential for subsequent analytical studies. cornell.edu

Table 1: Example Synthesis of a Deuterated Polymer

Step Reactants Product Purpose Reference
1 Bromoethane-2,2,2-d3, Sodium Copper L-glutamate γ-(Ethyl-2,2,2-d3) L-glutamate Synthesis of the deuterated monomer. cornell.edu

Applications in Spectroscopic Analysis

The primary advantage of using deuterated polymers lies in their utility in advanced spectroscopic methods. The mass difference between hydrogen and deuterium leads to distinct vibrational frequencies and nuclear magnetic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Isotopic labeling is an indispensable tool in NMR for studying macromolecules. sigmaaldrich.comnih.gov In polymers synthesized with this compound, the deuterium atoms act as site-specific probes. ²H (Deuterium) NMR spectroscopy can be used to gain detailed insights into the structure and dynamics of the polymer side chains. cornell.edu Because the deuterium nucleus has a quadrupole moment, its NMR signal is highly sensitive to the local electronic environment and molecular motion, providing information on the orientation and mobility of the labeled segments. cornell.eduresearchgate.net

Infrared (IR) Microspectroscopy: Deuteration is also a valuable technique for studies involving IR spectroscopy. The carbon-deuterium (C-D) bond has a characteristic stretching vibration at a significantly lower frequency than a corresponding carbon-hydrogen (C-H) bond. nih.govresearchgate.net This spectral separation allows for the clear differentiation of labeled and unlabeled components in polymer blends. By mapping the intensity of the C-D absorption band, researchers can visualize the phase separation and domain structure of the materials with high spatial resolution. nih.govresearchgate.net

Probing Polymer Dynamics with Neutron Scattering

Neutron scattering is a premier technique for investigating the structure and motion of polymers, and its effectiveness is greatly enhanced by deuterium labeling. researchgate.net Hydrogen (¹H) and deuterium (²H) have vastly different neutron scattering cross-sections, which allows for "contrast variation." berstructuralbioportal.org By selectively deuterating a component, researchers can make it "stand out" or "disappear" relative to the other components in a neutron scattering experiment.

Small-Angle Neutron Scattering (SANS): This technique is used to study the structure of polymers on a length scale of nanometers to micrometers. By using deuterated polymers, SANS can determine the radius of gyration (a measure of polymer chain size) and conformation of polymer chains in a blend or solution. aps.org It also allows for the deconvolution of structural features of different biopolymers within a complex material without altering the native structure. berstructuralbioportal.org

Quasi-Elastic Neutron Scattering (QENS): QENS is specifically used to study the dynamics of molecular motions, such as diffusion and rotations, that occur on the timescale of picoseconds to nanoseconds. ornl.govrsc.org In the context of polymers synthesized using deuterated bromoethane, QENS can isolate the motion of the deuterated side chains from the motion of the polymer backbone and other components. researchgate.net This allows for a detailed understanding of the mobility of different parts of the macromolecule. Furthermore, deuterated molecules can be used as tracers to study diffusion dynamics in polymer solutions and networks. nih.govaps.orgaps.org The movement of these tracer molecules provides direct insight into the viscoelastic properties and intermolecular interactions within the polymer matrix. nih.govaps.org

Table 2: Research Applications of Deuterated Polymers

Technique Information Gained Role of Deuteration Reference
²H NMR Spectroscopy Side-chain orientation and mobility Provides a site-specific probe sensitive to local dynamics. cornell.eduresearchgate.net
IR Microspectroscopy Phase separation and domain mapping in polymer blends Creates a distinct C-D vibrational band, separating signals from C-H bands. nih.govresearchgate.net
Small-Angle Neutron Scattering (SANS) Polymer chain conformation and size in complex environments Generates contrast between different polymer components. berstructuralbioportal.orgaps.org

| Quasi-Elastic Neutron Scattering (QENS) | Diffusion coefficients and rotational dynamics of polymer segments | Isolates the dynamics of the labeled part of the polymer or tracer molecule. | researchgate.netornl.govaps.org |

Emerging Research Frontiers and Methodological Advancements

Development of Novel and Green Deuteration Methodologies

The synthesis of selectively deuterated compounds like Bromoethane-1,2,2-D3 is moving towards more sustainable and efficient methods. Traditional approaches often rely on harsh reagents and produce significant waste. The development of "green" deuteration methodologies is a key research focus, emphasizing milder reaction conditions, recyclable catalysts, and the use of economical deuterium (B1214612) sources.

A significant advancement is the use of photocatalysis for the dehalogenative deuteration of alkyl halides. nih.govresearchgate.net This approach utilizes light to drive the reaction, often at room temperature, and can employ robust and recyclable catalysts like metal-organic frameworks (MOFs). nih.gov For instance, a photocatalytic system using a metal-organic framework, MFM-300(Cr), has been shown to effectively catalyze the deuteration of various halides using deuterated acetonitrile (B52724) (CD3CN) as the deuterium source. nih.gov Another innovative method involves an organophotocatalytic system that uses an aryl-amine photocatalyst and a disulfide co-catalyst with sodium formate (B1220265) as the deuterium donor, enabling the conversion of alkyl chlorides to their deuterated counterparts at room temperature in air. nih.gov These methods offer high deuterium incorporation and excellent functional group tolerance. nih.govnih.gov

Another green approach involves the use of heavy water (D₂O) as an inexpensive and abundant deuterium source. researchgate.netnju.edu.cn Phosphine-mediated halogen-atom transfer has been demonstrated as an effective photoinduced dehalogenative deuteration method for a diverse array of alkyl halides using D₂O. researchgate.net Biocatalytic methods are also emerging as a powerful tool for asymmetric deuteration. nih.gov These enzymatic transformations offer near-perfect selectivity under mild conditions, using D₂O as the deuterium source and a clean reductant like H₂. nih.gov

Furthermore, catalytic hydrogen isotope exchange (HIE) reactions are being refined to improve regioselectivity. nih.gov While traditionally using D₂ gas, newer methods are exploring more accessible deuterium sources. For example, a Pd/C-Al-D₂O catalytic system allows for selective H-D exchange where D₂ gas is generated in situ from the reaction of aluminum and D₂O. researchgate.net

The table below summarizes some of the novel deuteration methodologies applicable to the synthesis of deuterated bromoalkanes.

Methodology Catalyst/Reagent Deuterium Source Key Advantages Reference
Photocatalytic DehalogenationMetal-Organic Framework (MFM-300(Cr))CD₃CNHigh deuterium incorporation, functional group tolerance, recyclable catalyst. nih.gov
Organophotocatalytic DehalogenationAryl-amine photocatalyst, disulfide co-catalystSodium formateRoom temperature, operates in air, economic. nih.gov
Photo-induced Halogen-Atom TransferPhosphine mediator (Cy₃P)D₂OUses economical deuterium source, applicable to complex molecules. researchgate.net
Biocatalytic ReductionNADH-dependent reductasesD₂OHigh chemo-, stereo-, and isotopic selectivity, mild conditions. nih.gov
Catalytic H-D ExchangePd/C-AlD₂O (in situ D₂ generation)Environmentally benign, high selectivity and efficiency. researchgate.net

Integration of Machine Learning and AI in Predicting Deuterium Reactivity

The prediction of reaction rates and kinetic isotope effects (KIEs) is crucial for understanding reaction mechanisms involving deuterated compounds. Machine learning (ML) and artificial intelligence (AI) are increasingly being integrated into this field to build predictive models that can accelerate research and development. digitellinc.comresearchgate.netrsc.orgmit.edu

ML models are being trained on large datasets of experimental and computational data to predict the reactivity of molecules, including those containing deuterium. rsc.org For example, ML force fields are being developed to efficiently generate a large number of trajectories for dynamic simulations, which are used to estimate KIEs. digitellinc.com This approach has successfully reproduced experimental KIEs for reactions that are not well-described by classical rate theories. digitellinc.com

AI can also be used to predict the outcomes of reactions involving different isotopes. researchgate.net Neural network models can be trained to learn across the chemical space of hydrogen isotopologues (H, D, T) and predict the results of reactions with reactants the model has not previously encountered. researchgate.net This capability is particularly valuable for predicting the behavior of deuterated compounds in complex reaction networks. Furthermore, machine learning can predict isotopic ratios, which serve as tracers for the evolutionary history and formation pathways of molecules in interstellar environments. mit.edu

The application of AI extends to the analysis of experimental data. For instance, deep learning models are being used to analyze images from CR-39 solid-state nuclear track detectors to classify and count particles produced in deuterium-deuterium fusion reactions, a process that is traditionally tedious and prone to error. arxiv.org

Advancement in In Situ and Time-Resolved Spectroscopic Characterization Techniques

Understanding the transient intermediates and dynamic processes that occur during reactions involving this compound requires advanced characterization techniques. In situ and time-resolved spectroscopy are powerful tools for gaining molecular-level insights into reaction mechanisms in real-time. nih.govfrontiersin.orghamamatsu.comnih.govrsc.org

Time-resolved infrared (IR) and Raman spectroscopy allow for the monitoring of vibrational changes in molecules as a reaction proceeds. frontiersin.org These techniques can capture the formation and decay of short-lived intermediates, providing crucial information about the reaction pathway that would be missed in steady-state measurements. frontiersin.orghamamatsu.com Advances in these techniques are pushing towards higher time resolution and the ability to perform measurements under operando conditions, which mimic industrial processes. frontiersin.org

In situ X-ray absorption fine structure (XAFS) is another powerful technique for studying the local atomic and electronic structure of catalysts and reactants during a reaction. nih.gov Time-resolved XAFS can track changes in the oxidation state and coordination environment of metal centers in catalytic cycles. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for the structural elucidation of deuterated compounds. hwb.gov.inmeasurlabs.comsigmaaldrich.comnumberanalytics.com While conventional ¹H NMR can be limited for highly deuterated compounds, Deuterium NMR (²H NMR) provides a direct and quantitative method for determining deuterium enrichment and verifying the position of deuterium labels. sigmaaldrich.com Advanced 2D NMR techniques, such as COSY, NOESY, HMBC, and HSQC, provide even more detailed structural information by revealing correlations between different nuclei. measurlabs.comnumberanalytics.com The development of No-D NMR, which utilizes non-deuterated solvents, offers a more cost-effective and time-saving alternative for routine analysis. researchgate.net

The table below highlights some advanced spectroscopic techniques and their applications in studying deuterated compounds.

Technique Information Obtained Application to Deuterated Compounds Reference
Time-Resolved IR/Raman SpectroscopyVibrational modes, functional groups, reaction intermediates.Monitoring reaction kinetics and identifying transient species in deuteration reactions. frontiersin.org
In Situ X-ray Absorption Spectroscopy (XAS)Oxidation state, coordination environment of metal centers.Elucidating the mechanism of metal-catalyzed deuteration reactions. nih.gov
Deuterium NMR (²H NMR)Direct detection and quantification of deuterium.Determining isotopic enrichment and confirming the position of deuterium labels. sigmaaldrich.com
2D NMR (COSY, NOESY, etc.)Correlation between different nuclei, detailed molecular structure.Complete structural elucidation of complex deuterated molecules. measurlabs.comnumberanalytics.com

Exploration of this compound in Quantum Computing and Spintronics Research

While direct applications of a simple molecule like this compound in quantum computing and spintronics are not established, the principles of isotopic substitution and the study of quantum phenomena in deuterated molecules are highly relevant to these fields.

Quantum tunneling is a phenomenon where a particle can pass through an energy barrier that it classically should not be able to overcome. sciencealert.comuibk.ac.atsciencedaily.comeurekalert.org This effect is highly dependent on the mass of the particle, meaning that deuterium, being twice as heavy as protium (B1232500), tunnels at a much lower rate. pnas.org The study of tunneling in reactions involving deuterated molecules provides fundamental insights into quantum mechanics. sciencealert.comuibk.ac.atsciencedaily.comeurekalert.org While experiments have directly observed quantum tunneling in simple reactions, understanding its role in more complex systems remains a frontier. sciencealert.comuibk.ac.at The precise control and understanding of quantum tunneling are essential for the development of quantum technologies.

Spintronics , or spin-based electronics, aims to utilize the intrinsic spin of electrons in addition to their charge. uv.es The development of molecular spintronics involves designing molecules with specific magnetic properties. uv.es While this compound itself is not a primary candidate, the methodologies used to synthesize and characterize it could be applied to more complex molecules designed for spintronic applications. Furthermore, heterostructures of superconductors and ferromagnets are being explored as platforms for superconducting spintronics and quantum computation. arxiv.org The quantum spin Hall (QSH) effect, which involves the movement of electrons with their spins aligned, has been demonstrated in materials like graphene and is a step towards quantum computing and advanced memory devices. tudelft.nl

Synergistic Approaches Combining Experimental and Computational Studies for Comprehensive Mechanistic Understanding

A comprehensive understanding of the reactivity and properties of this compound and other deuterated compounds is best achieved through a synergistic approach that combines experimental and computational methods. larionovgroup.comuniv-rennes.frnih.govoregonstate.eduresearchgate.net

Computational chemistry , particularly methods like Density Functional Theory (DFT), can be used to model reaction pathways, calculate transition state energies, and predict kinetic isotope effects. numberanalytics.comcore.ac.ukacs.org These theoretical predictions can then be validated by experimental results, leading to a more robust understanding of the reaction mechanism. univ-rennes.fr For example, computational studies can help to explain the selectivity observed in catalytic reactions and guide the design of more efficient catalysts. oregonstate.edu

Molecular dynamics (MD) simulations provide a way to visualize the dynamic behavior of molecules over time. nih.gov This can offer insights into processes like drug-receptor interactions, the behavior of molecules at interfaces, and the conformational changes that occur during a reaction. nih.gov

The combination of experimental data from techniques like time-resolved spectroscopy and kinetic studies with computational modeling allows for a detailed, atomistic-level understanding of reaction mechanisms. researchgate.net This integrated approach is crucial for designing new deuteration methods, predicting the properties of novel deuterated compounds, and exploring their potential applications in various fields.

Q & A

Q. How can researchers synthesize Bromoethane-1,2,2-D3 with high isotopic purity?

Methodological Answer: Synthesis of this compound typically involves deuterium incorporation via isotopic exchange or labeled precursor reactions. For example:

  • Deuterium Exchange : React non-deuterated bromoethane with deuterated solvents (e.g., D₂O) under controlled acidic or basic conditions to selectively replace hydrogen atoms at specific positions.
  • Labeled Starting Materials : Use deuterated ethane derivatives (e.g., CD₃CD₂Br) as precursors, ensuring precise deuteration at the 1,2,2 positions.
    Post-synthesis, validate isotopic purity using NMR spectroscopy (to confirm deuteration sites) and mass spectrometry (to quantify atom% D, ideally ≥98% as per commercial standards) .

Q. What analytical methods are recommended for quantifying this compound in experimental matrices?

Methodological Answer:

  • Gas Chromatography with Flame Ionization Detection (GC/FID) : Adapt methods from non-deuterated bromoethane analysis (e.g., air sampling via adsorption on activated charcoal, followed by desorption and injection) .
  • GC-MS : Enhances specificity for deuterated compounds by tracking mass shifts (e.g., m/z 113.99 for Bromoethane-d5 vs. 108.96 for non-deuterated bromoethane) .
  • Limits of Detection : Optimize to ≤0.02 mg/m³ using calibration curves with deuterated standards .

Q. How should this compound be stored to maintain stability?

Methodological Answer:

  • Temperature : Store at 0–6°C to minimize thermal degradation, as recommended for structurally similar deuterated bromoethanes .
  • Container : Use amber glass vials to prevent photodegradation.
  • Handling : Conduct transfers in a nitrogen atmosphere to avoid moisture absorption and isotopic exchange .

Advanced Research Questions

Q. How do deuterium isotope effects (KIEs) in this compound influence its reactivity in SN2 reactions?

Methodological Answer:

  • Experimental Design : Compare reaction rates of this compound with non-deuterated bromoethane in SN2 reactions (e.g., with nucleophiles like OH⁻).
  • KIE Measurement : Use kinetic studies (e.g., stopped-flow techniques) to quantify rate differences. Deuteration at β-positions (C-2) may reduce reaction rates due to increased steric hindrance or altered transition-state vibrational frequencies.
  • Data Interpretation : Apply the Swain-Schaad relationship to differentiate primary vs. secondary KIEs .

Q. What strategies resolve discrepancies in kinetic data when using this compound?

Methodological Answer:

  • Source Identification : Check for isotopic impurities (e.g., incomplete deuteration) via high-resolution MS or ¹³C NMR .
  • Matrix Effects : Validate solvent interactions (e.g., deuterium exchange in protic solvents) using control experiments with non-deuterated analogs.
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., temperature, solvent polarity) affecting reproducibility .

Q. How can reaction conditions be optimized for mechanistic studies involving this compound?

Methodological Answer:

  • Solvent Selection : Use aprotic solvents (e.g., deuterated DMSO or THF) to minimize isotopic exchange .
  • Temperature Gradients : Perform Arrhenius plots to assess activation parameters (ΔH‡, ΔS‡) under varying temperatures.
  • Isotopic Tracers : Combine this compound with ¹⁸O-labeled nucleophiles to track bond-breaking/bond-forming steps via isotope-ratio MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.